

1-Chloro-3-propoxypropane CAS 4161-23-3 properties

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Compound of Interest

Compound Name: 1-Chloro-3-propoxypropane

Cat. No.: B8577717

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Technical Monograph: 1-Chloro-3-propoxypropane Executive Summary

1-Chloro-3-propoxypropane (also known as 3-chloropropyl propyl ether) is a bifunctional aliphatic ether widely utilized as a C3-linker in medicinal chemistry and materials science. Its structure—comprising a propyl ether moiety and a terminal alkyl chloride—renders it a versatile electrophile. It is primarily employed to introduce the 3-propoxypropyl side chain into aromatic heterocycles, a common pharmacophore in antihistamines, antipsychotics, and kinase inhibitors.

Unlike symmetrical dihalides, the ether linkage in CAS 4161-23-3 provides unique solubility profiles and metabolic stability distinct from pure alkyl chains. This guide outlines its physicochemical properties, validated synthetic protocols, and reactivity patterns.

Physicochemical Profile

The following data represents consensus values from experimental and computational sources.

Property	Value	Condition / Note
CAS Number	4161-23-3	
IUPAC Name	1-Chloro-3-propoxypropane	
Molecular Formula	C ₆ H ₁₃ ClO	
Molecular Weight	136.62 g/mol	
Physical State	Colorless Liquid	At 25°C
Boiling Point	144.0 ± 13.0 °C	@ 760 mmHg
Density	0.90 ± 0.06 g/cm ³	At 20°C
Refractive Index ()	1.414	Predicted
Flash Point	50.7 ± 15.2 °C	Closed Cup (Flammable)
LogP	1.78	Lipophilic
Solubility	Immiscible in water; Miscible in EtOH, Et ₂ O, DCM	

Synthetic Routes & Manufacturing[6]

The synthesis of **1-Chloro-3-propoxypropane** is most efficiently achieved via Williamson Ether Synthesis. This route is preferred over acid-catalyzed condensation due to higher selectivity and the avoidance of symmetric bis-ether byproducts.

Primary Route: Selective Alkylation

This method utilizes 1-bromo-3-chloropropane as the electrophile. The reaction exploits the difference in leaving group ability (

), allowing the nucleophilic alkoxide to selectively displace bromine while leaving the chlorine atom intact for future derivatization.

Reaction Scheme:

Process Logic & Impurity Control

- **Stoichiometry:** A slight excess of the dihalide (1.1 equiv) is recommended to minimize double alkylation, although the lower reactivity of the chloride usually prevents this.
- **Temperature Control:** The addition of the alkoxide must be performed at

to prevent elimination (E2) side reactions which generate allyl chloride derivatives.
- **Quenching:** Careful quenching is required to destroy unreacted hydride before extraction.

Reactivity & Synthetic Utility[9]

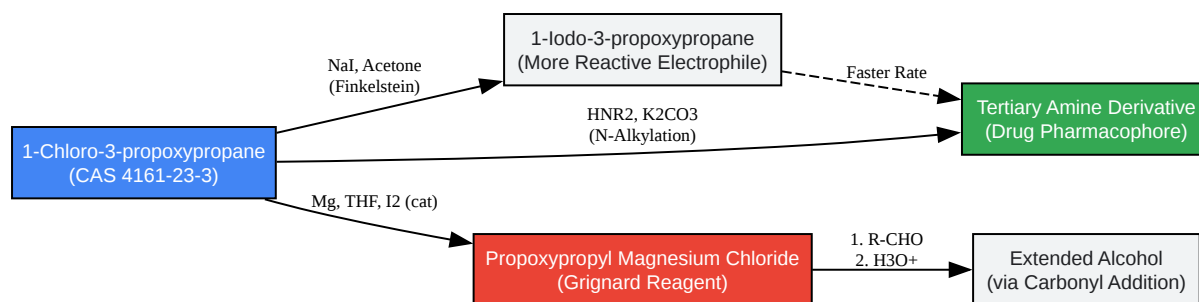
The utility of **1-Chloro-3-propoxypropane** lies in the reactivity of the terminal chloride. It serves as a "masked" linker; the ether is stable to most bases and reducing agents, while the chloride can be displaced.

Key Transformations

- **Finkelstein Reaction:** Conversion to the iodide (using NaI/Acetone) significantly increases reactivity for substitution by weaker nucleophiles.
- **Amine Alkylation:** Direct reaction with secondary amines (

) yields tertiary amines, a standard motif in GPCR-targeting drugs.
- **Grignard Formation:** Reaction with Mg metal generates the organomagnesium species, which can attack ketones/aldehydes to extend the carbon skeleton.

Visualization of Reactivity Pathways



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Figure 1: Divergent synthetic pathways for CAS 4161-23-3, highlighting its role as a precursor for amines and organometallics.

Detailed Experimental Protocol

Protocol: Synthesis of 1-Chloro-3-propoxypropane

Scale: 50 mmol Safety: Perform in a fume hood. NaH is pyrophoric; handle under inert atmosphere.

Reagents:

- 1-Propanol (3.0 g, 50 mmol)
- Sodium Hydride (60% dispersion in oil) (2.2 g, 55 mmol)
- 1-Bromo-3-chloropropane (8.66 g, 55 mmol)
- Tetrahydrofuran (THF), anhydrous (100 mL)

Procedure:

- Activation: In a flame-dried 250 mL round-bottom flask equipped with a stir bar and reflux condenser, suspend NaH (2.2 g) in anhydrous THF (50 mL) under nitrogen.
- Alkoxide Formation: Cool the suspension to

- . Add 1-propanol dropwise over 20 minutes. Evolution of gas will occur.[1] Stir for 30 minutes at , then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.
- Alkylation: Cool the mixture back to . Add 1-bromo-3-chloropropane dropwise.
 - Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes). The product will be less polar than the starting alcohol.
 - Work-up: Quench the reaction carefully with saturated solution (20 mL) at . Extract with Diethyl Ether (mL).
 - Purification: Wash combined organics with brine, dry over , and concentrate in vacuo. Purify the residue via vacuum distillation (bp ~144°C @ 760 mmHg) or flash column chromatography (100% Hexanes 5% EtOAc/Hexanes) to yield the colorless liquid.

Safety & Handling (SDS Summary)

Hazard Class	GHS Code	Description
Flammable Liquid	H226	Flammable liquid and vapor (Flash Point ~50°C).
Acute Toxicity	H302/H332	Harmful if swallowed or inhaled.
Skin Irritation	H315	Causes skin irritation.[2]
Eye Damage	H318	Causes serious eye damage.

Storage: Store in a cool, well-ventilated place under inert gas (Nitrogen/Argon). Keep away from heat and sources of ignition.[2]

References

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